4-(4-Hydroxypiperidine-1-carbonyl)-5,6-dimethylpyridazin-3(2h)-one

Catalog No.
S16152622
CAS No.
M.F
C12H17N3O3
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Hydroxypiperidine-1-carbonyl)-5,6-dimethylpyr...

Product Name

4-(4-Hydroxypiperidine-1-carbonyl)-5,6-dimethylpyridazin-3(2h)-one

IUPAC Name

5-(4-hydroxypiperidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C12H17N3O3/c1-7-8(2)13-14-11(17)10(7)12(18)15-5-3-9(16)4-6-15/h9,16H,3-6H2,1-2H3,(H,14,17)

InChI Key

MRTZZEFFRMKQDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN=C1C)C(=O)N2CCC(CC2)O

4-(4-Hydroxypiperidine-1-carbonyl)-5,6-dimethylpyridazin-3(2H)-one is a chemical compound with the molecular formula C12_{12}H17_{17}N3_3O3_3 and a molecular weight of 251.28 g/mol. This compound features a pyridazinone moiety substituted with a 4-hydroxypiperidine-1-carbonyl group, which contributes to its potential biological activities. The structure includes a pyridazine ring, which is known for its pharmacological importance, particularly in the development of various therapeutic agents.

The reactivity of 4-(4-Hydroxypiperidine-1-carbonyl)-5,6-dimethylpyridazin-3(2H)-one can be attributed to the functional groups present in its structure. The hydroxypiperidine moiety may participate in nucleophilic substitution reactions, while the carbonyl group can undergo condensation reactions. Additionally, the pyridazine ring can engage in electrophilic aromatic substitution and reduction reactions, providing avenues for further chemical modifications.

The synthesis of 4-(4-Hydroxypiperidine-1-carbonyl)-5,6-dimethylpyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyridazine Ring: Starting from appropriate precursors such as hydrazine derivatives and diketones or aldehydes.
  • Introduction of the Hydroxypiperidine Moiety: This can be achieved through the reaction of piperidine derivatives with carbonyl compounds under acidic or basic conditions.
  • Final Coupling Reaction: The final step often involves coupling the hydroxypiperidine derivative with the pyridazine intermediate to form the target compound.

These synthetic routes may require optimization to improve yield and purity.

4-(4-Hydroxypiperidine-1-carbonyl)-5,6-dimethylpyridazin-3(2H)-one has potential applications in medicinal chemistry as a lead compound for drug development. Its structural features suggest it could be explored for:

  • Analgesics: Due to its possible interaction with pain pathways.
  • Neurological Disorders: As a candidate for neuroprotective agents.
  • Anti-inflammatory Drugs: Given the structural similarity to known anti-inflammatory compounds.

Interaction studies are crucial for understanding how 4-(4-Hydroxypiperidine-1-carbonyl)-5,6-dimethylpyridazin-3(2H)-one interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Testing its efficacy and safety in animal models.
  • Mechanism of Action Investigations: Understanding how the compound exerts its biological effects at the molecular level.

Such studies are essential for determining the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 4-(4-Hydroxypiperidine-1-carbonyl)-5,6-dimethylpyridazin-3(2H)-one, including:

Compound NameMolecular FormulaKey Features
4-Hydroxy-4-phenylpiperidineC12_{12}H17_{17}NOKnown for analgesic properties; similar piperidine structure
N-Carbethoxy-4-hydroxy piperidineC8_{8}H15_{15}NO3_{3}Contains a carbethoxy group; used in medicinal chemistry
5-Methylpyridazin-3(2H)-oneC7_{7}H8_8N2_2OSimplified pyridazine structure; potential for similar biological activity

Uniqueness

The uniqueness of 4-(4-Hydroxypiperidine-1-carbonyl)-5,6-dimethylpyridazin-3(2H)-one lies in its specific combination of a hydroxypiperidine moiety with a dimethyl-substituted pyridazine ring. This structural arrangement may enhance its binding affinity and selectivity towards biological targets compared to other similar compounds, potentially leading to improved therapeutic profiles.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

251.12699141 g/mol

Monoisotopic Mass

251.12699141 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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